

# Genotoxicity and cytotoxicity of Butyl cyclohexyl phthalate in vitro

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## Compound of Interest

Compound Name: Butyl cyclohexyl phthalate

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An In-Depth Technical Guide on the In Vitro Genotoxicity and Cytotoxicity of **Butyl Cyclohexyl Phthalate**

## Introduction

**Butyl cyclohexyl phthalate** (BCHP), identified by CAS No. 84-64-0, is a phthalate ester extensively used as a plasticizer in the manufacturing of various consumer and industrial products, including personal care items, cosmetics, and medical applications[1][2][3]. As a high-production volume chemical, understanding its potential toxic effects on human health is of significant importance. Phthalates, as a class of compounds, are recognized for their potential to act as endocrine disruptors and have been associated with developmental and reproductive toxicities[4]. This guide focuses specifically on the in vitro cytotoxic and genotoxic potential of BCHP, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed mechanisms of toxicity.

## In Vitro Cytotoxicity of Butyl Cyclohexyl Phthalate

The cytotoxic effects of BCHP have been evaluated using mouse fibroblastic L929 cells. The primary mechanism of cytotoxicity appears to be the inhibition of cell proliferation, which occurs in a concentration-dependent manner[1][2][5]. Morphological changes observed in L929 cells following BCHP treatment include cell retraction into a spherical shape and an increase in the number of rounded cells, indicating growth inhibition and cell damage[1].

## Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of a substance's cytotoxicity. For BCHP, this value was determined via the MTT assay.

Table 1: IC50 Value of BCHP in L929 Cells

Cell Line	Assay	IC50 Value	Exposure Time	Reference
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| L929 (Mouse Fibroblast) | MTT | 0.29 µg/mL | 24 hours | [\[1\]](#)[\[2\]](#)[\[5\]](#) |

## In Vitro Genotoxicity of Butyl Cyclohexyl Phthalate

Genotoxicity assessments are crucial for identifying substances that can cause DNA damage, potentially leading to mutations and carcinogenesis[\[1\]](#). BCHP has been evaluated for its mutagenic potential using the Ames test and for its ability to induce DNA strand breaks via the Comet assay[\[1\]](#)[\[2\]](#)[\[5\]](#).

### Ames Test (Bacterial Reverse Mutation Assay)

The Ames test revealed that BCHP demonstrates mutagenic activity, specifically causing base-pair substitution mutations[\[1\]](#). Notably, this effect was observed only in the presence of an S9 metabolic activation system, which simulates mammalian metabolism[\[1\]](#)[\[2\]](#)[\[5\]](#). This indicates that BCHP itself is not a direct mutagen but is converted into mutagenic metabolites by liver enzymes. It is therefore classified as a secondary mutagenic substance[\[1\]](#)[\[2\]](#)[\[5\]](#).

Table 2: Ames Test Results for BCHP

Test Strain	Metabolic Activation (S9 mix)	Result	Type of Mutation	Reference
Salmonella typhimurium TA100	Present	Mutagenic	Base-pair substitution	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

| Salmonella typhimurium TA100 | Absent | Not Mutagenic | - | [\[1\]](#) |

## Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells[6][7]. Studies have shown that BCHP has the potential to induce DNA strand breaks, confirming its genotoxic potential at higher exposure levels[1][2]. The generation of reactive oxygen species (ROS) is a well-known mechanism for inducing DNA single-strand breaks, suggesting a link between BCHP-induced oxidative stress and its genotoxicity[1].

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections describe the protocols used for the key in vitro assays mentioned.

### MTT Assay for Cytotoxicity

The MTT [3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay is a colorimetric method used to assess cell viability and proliferation[8]. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells[8].

Protocol Steps:

- **Cell Culture:** L929 mouse fibroblast cells were cultivated in 96-well microplates at an initial concentration of  $2.3 \times 10^5$  cells/mL and incubated for 24 hours[1].
- **BCHP Preparation and Exposure:** BCHP was dissolved in dimethyl sulfoxide (DMSO) and then diluted in the culture medium to achieve the desired concentrations. The final concentration of DMSO in the culture was kept below 0.1% to avoid solvent-induced toxicity. Control wells received the same concentration of DMSO in the culture medium[1]. Cells were then treated with various concentrations of BCHP.
- **MTT Reagent Addition:** Following the exposure period, 10  $\mu$ L of MTT labeling reagent (final concentration 0.5 mg/mL) is typically added to each well.
- **Incubation:** The microplate is incubated for an additional 2 to 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO<sub>2</sub>) to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

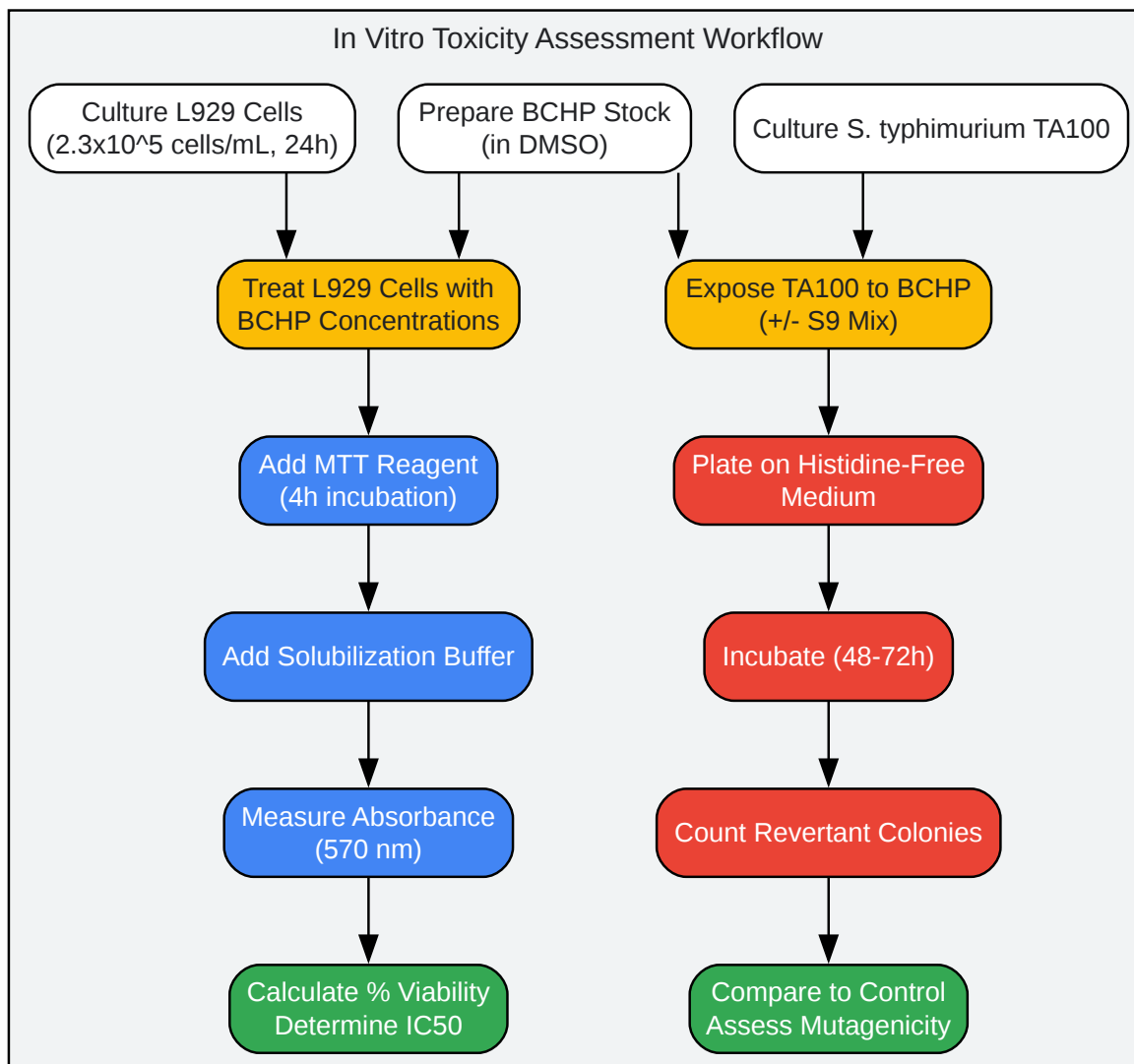
- Solubilization: 100  $\mu$ L of a solubilization solution (e.g., acidified isopropanol or detergent) is added to each well to dissolve the insoluble purple formazan crystals[1].
- Data Acquisition: The absorbance of the solubilized formazan is measured spectrophotometrically, typically at a wavelength of 570 nm, using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

## Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds[2]. It utilizes strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus to grow on the medium.

### Protocol Steps:

- Strain Selection: The *Salmonella typhimurium* strain TA100, which is sensitive to base-pair substitution mutagens, was used[2].
- Metabolic Activation: The test was performed both with and without the S9 fraction, a liver homogenate that contains metabolic enzymes (cytochrome P450s) capable of converting xenobiotics into their active metabolites[1][9].
- Exposure: The TA100 bacteria were exposed to various concentrations of BChP in the presence or absence of the S9 mix.
- Plating: The treated bacteria were plated on a minimal glucose agar medium lacking histidine.
- Incubation: Plates were incubated for 48-72 hours to allow for the growth of revertant colonies.
- Data Analysis: The number of revertant colonies on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect[1].



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Caption: Workflow for assessing BHP cytotoxicity and genotoxicity.

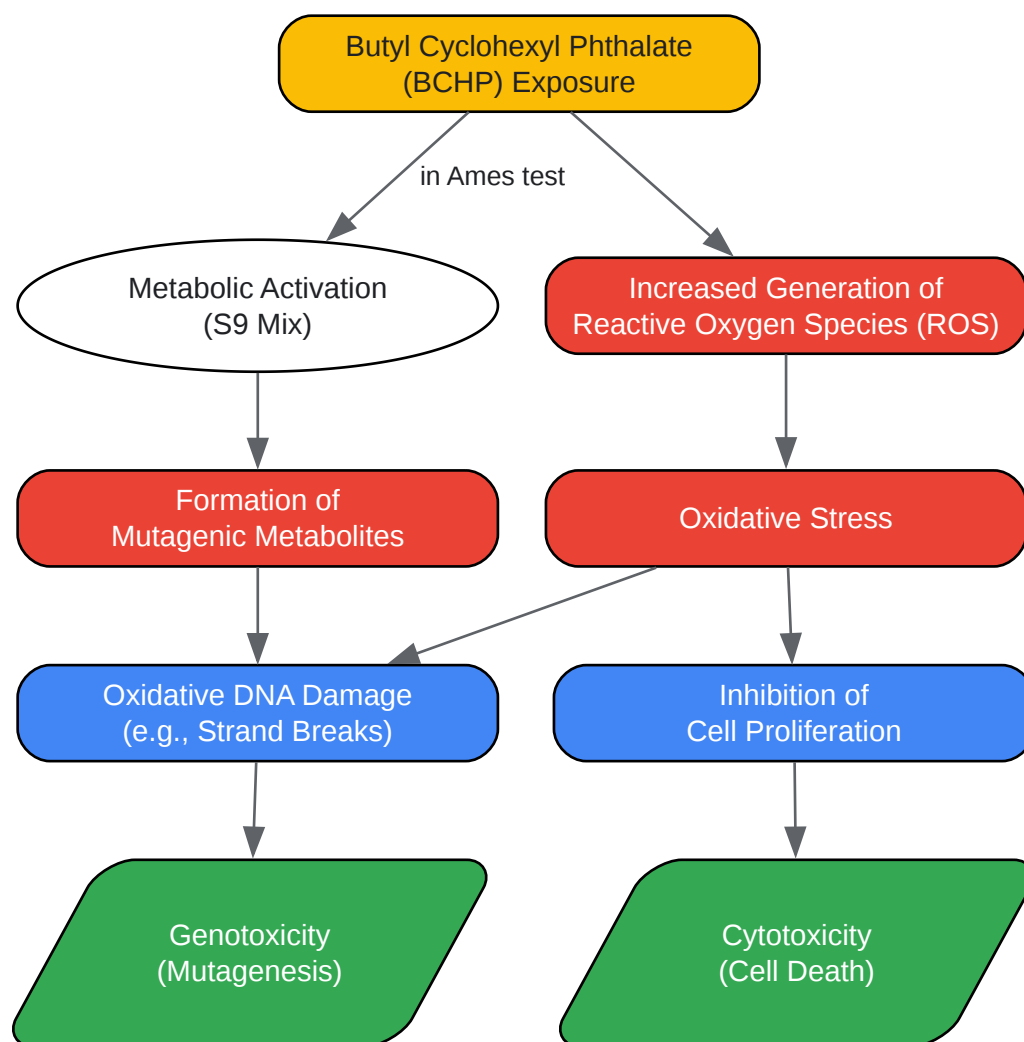
## Mechanisms of Toxicity

The available evidence strongly suggests that the toxic effects of BHP and other phthalates are mediated by the induction of oxidative stress[1][4][10][11]. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them[1][4][10].

BCHP exposure can lead to an excessive formation of ROS[1]. These highly reactive molecules can cause widespread cellular damage, including:

- Lipid Peroxidation: Damage to cell membranes, altering their fluidity and function.
- Protein Oxidation: Impairment of enzyme activity and structural proteins.
- DNA Damage: ROS can directly attack DNA, causing modifications to bases and inducing single- and double-strand breaks[1]. This oxidative DNA damage is a primary contributor to the genotoxicity observed in the Comet assay and can lead to mutations if not properly repaired by the cell[1][10].

The resulting cellular damage from oxidative stress can trigger programmed cell death (apoptosis) or necrosis, leading to the cytotoxic effects observed as reduced cell proliferation and viability[1][12][13].



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Caption: Proposed mechanism of BCHP-induced toxicity.

## Conclusion

In vitro studies demonstrate that **Butyl cyclohexyl phthalate** exhibits both cytotoxic and genotoxic properties. It inhibits cell proliferation in a dose-dependent manner, with an IC<sub>50</sub> of 0.29 µg/mL in L929 cells[1][2][5]. BCHP is a secondary mutagen, requiring metabolic activation to induce base-pair substitution mutations, and it has the potential to cause DNA strand breaks[1][2][5]. The underlying mechanism for these toxic effects is strongly linked to the induction of oxidative stress. These findings highlight the potential for BCHP to be a hazardous substance, warranting further investigation into its mechanisms of action and a thorough risk assessment for human exposure.

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